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Compound of Interest

Compound Name: 4-Phenoxypiperidine hydrochloride

Cat. No.: B1369210

Abstract

4-Phenoxypiperidine hydrochloride is a versatile and highly valued heterocyclic building
block in the landscape of organic synthesis, particularly within medicinal chemistry and drug
development. Its structure, combining a piperidine ring with a phenoxy moiety, serves as a
foundational scaffold for a multitude of pharmacologically active agents. This guide provides an
in-depth exploration of its applications, focusing on the critical C-N bond-forming reactions that
unlock its synthetic potential. We will delve into the causality behind experimental choices,
present detailed, self-validating protocols for key transformations, and contextualize its use in
the synthesis of molecules targeting significant biological systems, including opioid, neurokinin,
and serotonin receptors.[1][2][3][4]

Compound Profile and Strategic Importance

4-Phenoxypiperidine is a secondary amine whose hydrochloride salt form enhances stability
and solubility, simplifying handling and storage in a laboratory setting.[1] The core structure is a
privileged scaffold, meaning it is frequently found in molecules with known biological activity.
The phenoxy group contributes to favorable pharmacological properties, making it a valuable
starting point for drug discovery initiatives.[1]
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Property Value Source
CAS Number 3413-27-2 [1]
Molecular Formula C11H1sNO-HCI [1]
Molecular Weight 213.71 g/mol [1]
Appearance White to off-white powder [1]
Purity > 97% (HPLC) [1]

Store at 0-8 °C, in a dry, well-
Storage ] [1][5][6]
ventilated place.

Causes skin and serious eye
irritation. May cause
respiratory irritation. Avoid
Safety breathing dust and ensure
adequate ventilation. Wear
appropriate personal protective
equipment (PPE).[5][7]

The Cornerstone Reaction: Palladium-Catalyzed N-
Arylation

The most powerful and common application of 4-phenoxypiperidine is its use as a nucleophile
in C-N cross-coupling reactions. The Buchwald-Hartwig amination stands as the preeminent
method for this transformation, offering broad substrate scope and functional group tolerance
that surpasses classical methods like nucleophilic aromatic substitution.[8][9]

Mechanistic Rationale: Why Buchwald-Hartwig?

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The success of
coupling a sterically accessible secondary amine like 4-phenoxypiperidine with an aryl halide
hinges on overcoming the energy barriers of three key steps:

o Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
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* Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is
deprotonated by a strong, non-nucleophilic base.

e Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and
regenerating the Pd(0) catalyst.[10]

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)
are essential as they stabilize the palladium catalyst and, crucially, accelerate the rate-limiting
reductive elimination step, leading to higher yields and preventing catalyst decomposition.[10]
[11]

Catalytic Cycle Diagram

Buchwald-Hartwig Amination Cycle
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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a validated workflow for the successful N-arylation of 4-
phenoxypiperidine hydrochloride.

Protocol 1: Preliminary Free-Basing

Rationale: The hydrochloride salt is stable for storage but the protonated amine is not
nucleophilic. The amine must be neutralized ("free-based") prior to the coupling reaction.

Procedure:
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» Dissolve 4-phenoxypiperidine hydrochloride (1.0 eq) in deionized water (10 mL per gram
of salt).

o Transfer the solution to a separatory funnel and add an equal volume of an organic solvent
(e.g., dichloromethane or ethyl acetate).

e Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCOs) or a 1M sodium
hydroxide (NaOH) solution dropwise while stirring until the aqueous layer is basic (pH > 9,
check with pH paper).

o Separate the layers. Extract the aqueous layer two more times with the organic solvent.

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate
(Naz2S0a).

« Filter the drying agent and concentrate the solvent in vacuo to yield 4-phenoxypiperidine free
base as an oil or low-melting solid. Proceed immediately to the next step.

Protocol 2: Buchwald-Hartwig N-Arylation

Rationale: This procedure uses a common and effective catalyst system for coupling with aryl
bromides. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen)
to prevent oxidation of the catalyst and ligands.[11][12]

Materials:

e 4-Phenoxypiperidine (free base from Protocol 3.1, 1.2 equiv.)

e Aryl Bromide (1.0 equiv.)

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s, 2 mol%)

o 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
e Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

e Anhydrous, degassed toluene
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Procedure:

» Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add
NaOtBu (1.4 equiv.), Pd2(dba)s (0.02 equiv.), and XPhos (0.04 equiv.) inside a glovebox or
under a positive flow of inert gas.

» Seal the flask, then evacuate and backfill with inert gas three times.

» Reagent Addition: Add the aryl bromide (1.0 equiv.). In a separate vial, dissolve the 4-
phenoxypiperidine free base (1.2 equiv.) in anhydrous toluene (5-10 mL per mmol of aryl
bromide) and add this solution to the Schlenk flask via syringe.

» Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

e Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is
consumed (typically 4-24 hours).

» Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a
pad of Celite® to remove the palladium catalyst and inorganic salts.

« Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column
chromatography on silica gel to obtain the pure N-arylated product.

Workflow Diagram
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Caption: Experimental workflow for the synthesis of N-aryl-4-phenoxypiperidines.

Applications in Drug Discovery Scaffolds

The N-arylated products derived from 4-phenoxypiperidine are key intermediates in the
synthesis of compounds targeting various central nervous system (CNS) receptors.[1]

Logical Pathway from Building Block to Bioactive
Molecule
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Caption: Synthetic logic from building block to diverse therapeutic scaffolds.

» Opioid Receptor Modulators: The piperidine core is a classic pharmacophore for opioid
receptor ligands.[13] By coupling 4-phenoxypiperidine with diverse aryl groups, chemists can
synthesize libraries of compounds to screen for agonist or antagonist activity at mu (p) and
delta (0) opioid receptors. This is a key strategy in the development of potent analgesics with
reduced side effects like tolerance and dependence.[14][15]

e Neurokinin-1 (NK1) Receptor Antagonists: NK1 receptor antagonists are used to treat
chemotherapy-induced nausea and vomiting. The 4-phenoxypiperidine scaffold can be
incorporated into complex molecules that exhibit high affinity for the NK1 receptor.[4][16][17]

o Serotonin (5-HT) Receptor Modulators: The 4-phenoxypiperidine moiety is present in positive
allosteric modulators (PAMs) of the 5-HT2C receptor. Targeting this receptor is a promising
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therapeutic strategy for chronic conditions like obesity and substance use disorders.[3][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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